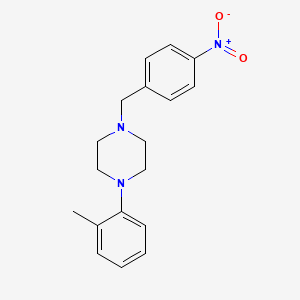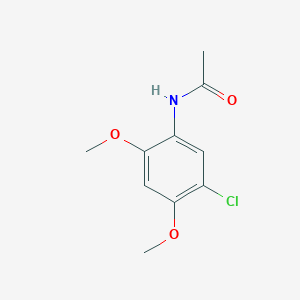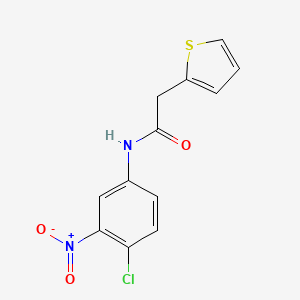
N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide, also known as CNTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Moreover, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been shown to possess antitumor activity against various cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide is not fully understood. However, studies have suggested that N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide may exert its pharmacological effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been shown to modulate various biochemical and physiological processes in the body. For instance, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Moreover, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has several advantages as a research tool. Firstly, it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been found to exhibit low toxicity, which makes it a safer alternative to other chemical compounds. However, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide also has some limitations. For instance, it has poor solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide. Firstly, further studies are needed to elucidate its exact mechanism of action. Additionally, more research is needed to explore its potential applications in other fields such as materials science and environmental science. Moreover, the development of novel derivatives of N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively straightforward, and it has been shown to exhibit anti-inflammatory, analgesic, antipyretic, and antitumor properties. While further research is needed to fully understand its mechanism of action and explore its potential applications, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide holds great promise as a research tool and a potential therapeutic agent.
Métodos De Síntesis
The synthesis of N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide involves the reaction of 4-chloro-3-nitroaniline with 2-thiopheneacetic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide.
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-10-4-3-8(6-11(10)15(17)18)14-12(16)7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPMVTXUMWDGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)
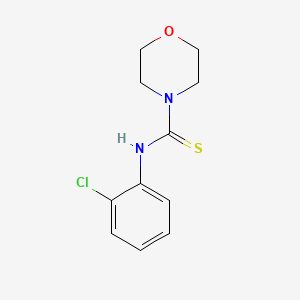


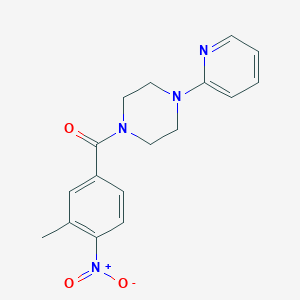

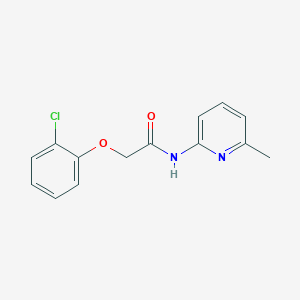

![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5798179.png)

